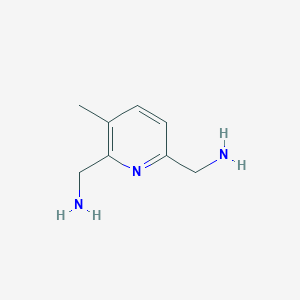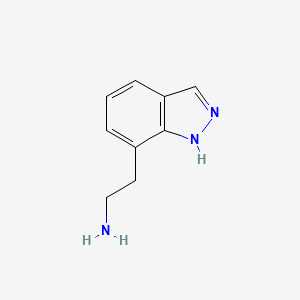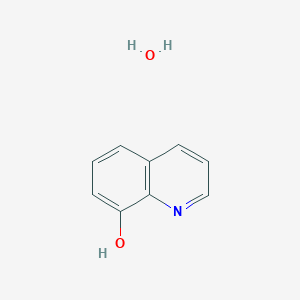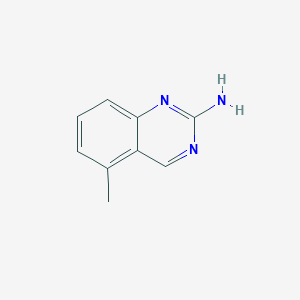
(3-Methylpyridine-2,6-diyl)dimethanamine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(3-Methylpyridine-2,6-diyl)dimethanamine is an organic compound with the molecular formula C8H13N3 It is a derivative of pyridine, where the pyridine ring is substituted with a methyl group at the third position and two methanamine groups at the second and sixth positions
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (3-Methylpyridine-2,6-diyl)dimethanamine typically involves the reaction of 3-methylpyridine with formaldehyde and ammonia. The reaction proceeds through a series of steps, including the formation of intermediate compounds, which are then converted to the final product under controlled conditions. The reaction is usually carried out in the presence of a catalyst, such as an oxide-based heterogeneous catalyst, at elevated temperatures .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the continuous flow of reactants over a catalyst bed, with careful control of temperature and pressure to optimize yield and purity. The final product is then purified using techniques such as distillation and recrystallization .
Chemical Reactions Analysis
Types of Reactions
(3-Methylpyridine-2,6-diyl)dimethanamine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding N-oxides.
Reduction: Reduction reactions can convert the compound to its corresponding amines.
Substitution: The compound can undergo nucleophilic substitution reactions, where the methanamine groups can be replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) are used.
Substitution: Nucleophiles like halides and amines are commonly used in substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation typically yields N-oxides, while reduction produces primary or secondary amines .
Scientific Research Applications
(3-Methylpyridine-2,6-diyl)dimethanamine has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activity and interactions with biomolecules.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate.
Industry: It is used in the production of agrochemicals, dyes, and polymers.
Mechanism of Action
The mechanism of action of (3-Methylpyridine-2,6-diyl)dimethanamine involves its interaction with specific molecular targets. The compound can bind to enzymes and receptors, modulating their activity. The exact pathways and targets depend on the specific application and context of use. For example, in biological systems, it may interact with proteins involved in signal transduction or metabolic pathways .
Comparison with Similar Compounds
Similar Compounds
3-Methylpyridine: A precursor to (3-Methylpyridine-2,6-diyl)dimethanamine, used in the synthesis of various pyridine derivatives.
2,6-Dimethylpyridine: Another derivative of pyridine with different substitution patterns, leading to distinct chemical properties and applications.
Properties
Molecular Formula |
C8H13N3 |
|---|---|
Molecular Weight |
151.21 g/mol |
IUPAC Name |
[6-(aminomethyl)-5-methylpyridin-2-yl]methanamine |
InChI |
InChI=1S/C8H13N3/c1-6-2-3-7(4-9)11-8(6)5-10/h2-3H,4-5,9-10H2,1H3 |
InChI Key |
OTVAQTQUSRUZNL-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(N=C(C=C1)CN)CN |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




![5,9-Dimethylspiro[3.5]non-5-EN-1-one](/img/structure/B11919364.png)
![2,3-Dihydroimidazo[1,2-a]pyridine-3-carboxylic acid](/img/structure/B11919365.png)


![6-Hydroxy-1-oxaspiro[4.4]non-3-en-2-one](/img/structure/B11919380.png)
![7-Azaspiro[4.5]decan-10-one](/img/structure/B11919385.png)
![Aziridin-1-yl(bicyclo[2.2.1]hepta-2,5-dien-2-yl)methanone](/img/structure/B11919393.png)



![3,6-Dimethyl-1H-pyrazolo[3,4-d]pyrimidin-4(5H)-one](/img/structure/B11919432.png)

